![molecular formula C16H14BrN5O3S B2721789 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303972-91-0](/img/structure/B2721789.png)
7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzoxazole ring, a thioether group, a bromine atom, and a purine dione structure. Benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzoxazole derivatives are generally synthesized through a series of reactions involving ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large number of atoms. The structure would be confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, properties such as melting point, IR spectra, NMR spectra, and mass spectra are typically reported .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Purine Derivatives
Purine derivatives, such as the one mentioned, often find application in various fields of biochemical and pharmaceutical research due to their structural similarity to naturally occurring purines, which are essential components of DNA and RNA.
Receptor Affinity and Pharmacological Evaluation : Research has identified purine derivatives as potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying significant anxiolytic and antidepressant properties. The modification of purine derivatives, such as altering substituents at specific positions, can enhance their psychotropic activity, making them valuable for designing new therapeutic agents targeting mood disorders (Chłoń-Rzepa et al., 2013).
Synthetic Chemistry and Drug Design : The use of protective groups in the synthesis of purine derivatives, such as thietanyl protection, facilitates the creation of compounds with specific functional groups. This approach is critical in medicinal chemistry for generating new molecules with potential therapeutic effects. The synthesis methods and the introduction of novel substituents can lead to derivatives with unique pharmacological profiles, contributing to drug discovery efforts (Khaliullin & Shabalina, 2020).
Cardiovascular Research : Certain purine derivatives have been evaluated for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. These studies highlight the potential of purine derivatives in developing new treatments for cardiovascular disorders, providing insights into their mechanisms of action and therapeutic value (Chłoń-Rzepa et al., 2004).
Organic Semiconductor Research : Purine derivatives have also been explored in the context of organic electronics, specifically as components in polymer semiconductors for n-type organic thin film transistors. The incorporation of purine-based electron-acceptor units in polymers can result in materials with low-lying energy levels and stable electron transport properties, opening new avenues for the development of electronic devices (Yan, Sun, & Li, 2013).
Wirkmechanismus
Target of Action
The compound “7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione” is a benzoxazole derivative . Benzoxazole derivatives have been found to have a wide range of biological activities, including antibacterial, antifungal, and anticancer activities . Therefore, the primary targets of this compound could be related to these biological activities.
Biochemical Pathways
Given the known activities of benzoxazole derivatives, it is likely that this compound affects pathways related to cell growth and proliferation, particularly in the context of cancer cells .
Pharmacokinetics
Benzoxazole derivatives are generally well-absorbed and can distribute throughout the body due to their small size and ability to form hydrogen bonds .
Result of Action
Based on the known activities of benzoxazole derivatives, it is likely that this compound has effects on cell growth and proliferation .
Action Environment
Like all drugs, the action of this compound could be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
Eigenschaften
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-bromo-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O3S/c1-21-12-11(13(23)20-15(21)24)22(14(17)19-12)7-4-8-26-16-18-9-5-2-3-6-10(9)25-16/h2-3,5-6H,4,7-8H2,1H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLIIFUNGVOWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

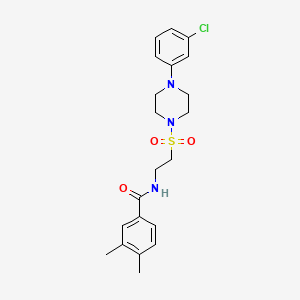
![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)

![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)
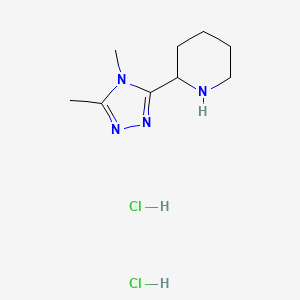

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)

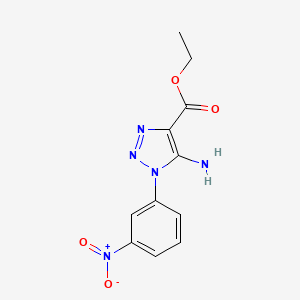

![3-(2-ethoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721724.png)
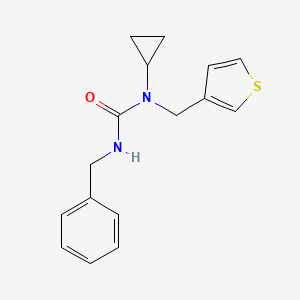
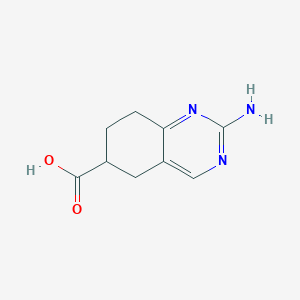
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)